![molecular formula C13H16ClNO3 B14368538 5-[2-(4-Chlorophenyl)acetamido]pentanoic acid CAS No. 90068-60-3](/img/structure/B14368538.png)
5-[2-(4-Chlorophenyl)acetamido]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-Chlorophenyl)acetamido]pentanoic acid is a chemical compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorophenyl group attached to an acetamido moiety, which is further connected to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Chlorophenyl)acetamido]pentanoic acid typically involves the following steps:
Formation of 4-Chlorophenylacetic Acid: This can be achieved through the chlorination of phenylacetic acid using chlorine gas in the presence of a catalyst.
Amidation Reaction: The 4-chlorophenylacetic acid is then reacted with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chain Extension: The resulting amide is then subjected to a chain extension reaction using a suitable reagent, such as a Grignard reagent or an organolithium compound, to introduce the pentanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(4-Chlorophenyl)acetamido]pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
5-[2-(4-Chlorophenyl)acetamido]pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-[2-(4-Chlorophenyl)acetamido]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylacetic Acid: A precursor in the synthesis of 5-[2-(4-Chlorophenyl)acetamido]pentanoic acid.
Pentanoic Acid: A simple carboxylic acid that forms the backbone of the compound.
Acetamido Derivatives: Compounds with similar acetamido functional groups.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and acetamido groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
90068-60-3 |
|---|---|
Fórmula molecular |
C13H16ClNO3 |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
5-[[2-(4-chlorophenyl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H16ClNO3/c14-11-6-4-10(5-7-11)9-12(16)15-8-2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) |
Clave InChI |
MXNXYNPMENCIDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NCCCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368457.png)
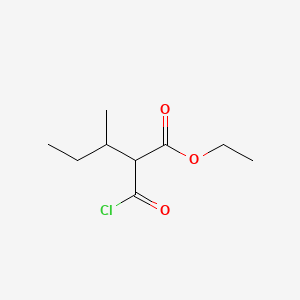
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
![[Bis(carbamoylamino)-ethenylsilyl]urea](/img/structure/B14368472.png)
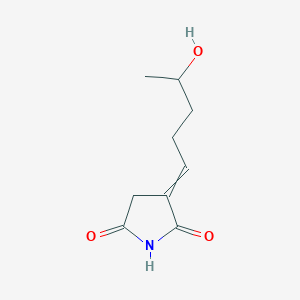
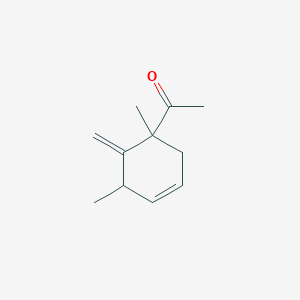
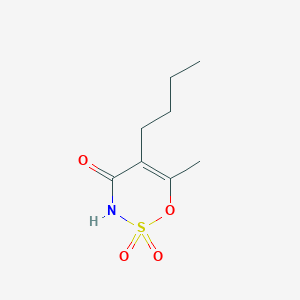
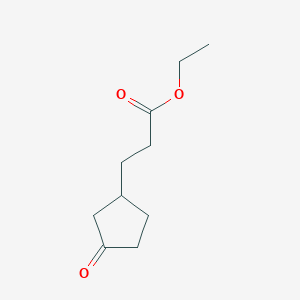
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

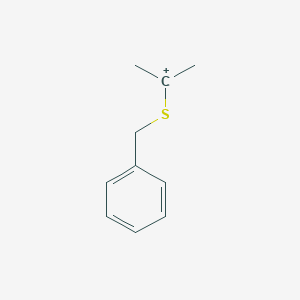
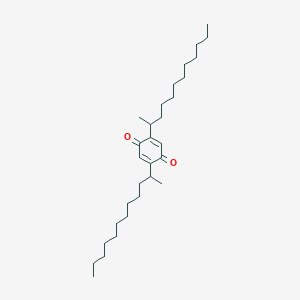
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
